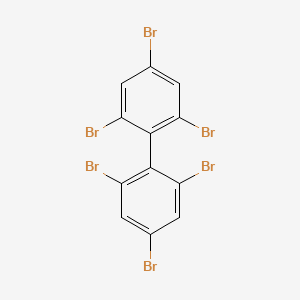

2,2',4,4',6,6'-Hexabromobiphenyl

Description

Historical Overview of Polybrominated Biphenyl (B1667301) Production and Applications

The commercial production of PBBs commenced in 1970, with approximately 6 million kilograms manufactured in the United States until 1976. pops.int PBBs were primarily used as flame retardants in various industrial and consumer products. naturvardsverket.seencyclopedia.com Their application was concentrated in acrylonitrile-butadiene-styrene (ABS) thermoplastics for business machine housings, industrial and electrical products, and polyurethane foam for automotive upholstery. pops.intencyclopedia.com

PBBs were marketed as mixtures under various trade names, with FireMaster®, produced by the Michigan Chemical Corporation, being the most prominent in the United States. cdc.gov Other trade names included BerkFlam and Flammex in Great Britain, Bromkal in Germany, and Adine in France. cdc.gov

The most widely used commercial mixture was FireMaster BP-6, a technical grade hexabromobiphenyl product. pops.int The composition of FireMaster BP-6 could vary from batch to batch, but it was primarily composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153), which constituted 60-80% of the mixture. pops.intnih.gov Another significant component was 2,2',3,4,4',5,5'-heptabromobiphenyl, making up 12-25%. pops.intnih.gov Lower brominated congeners such as pentabromobiphenyls and tetrabromobiphenyls were also present in smaller quantities. nih.gov FireMaster FF-1 was a powdered version of FireMaster BP-6, containing 2% calcium silicate (B1173343) as an anti-caking agent. pops.intnih.gov

A major contamination incident occurred in Michigan in 1973 when FireMaster was accidentally mixed with livestock feed, leading to widespread environmental contamination and exposure of the human population. encyclopedia.comnih.govepa.gov

Composition of FireMaster BP-6

| Component | Percentage |

| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | 60-80% |

| 2,2',3,4,4',5,5'-Heptabromobiphenyl | 12-25% |

| Pentabromobiphenyl | 1-11% |

| Tetrabromobiphenyl | 0-5% |

Data sourced from multiple references. pops.intnih.gov

The production and use of PBBs, including hexabromobiphenyl, have been largely discontinued (B1498344) in most countries. pops.intnaturvardsverket.se In the United States, the manufacture of PBBs was banned in 1976 following the Michigan contamination incident. epa.gov

Globally, hexabromobiphenyl is subject to stringent international regulations. It is listed under the Stockholm Convention on Persistent Organic Pollutants, a treaty aimed at protecting human health and the environment from chemicals that remain intact for long periods, become widely distributed, and accumulate in the fatty tissue of living organisms. naturvardsverket.sepops.int Hexabromobiphenyl is also regulated by the UN Convention on Long-Range Transboundary Air Pollution (CLRTAP) and the UN Rotterdam Convention, which governs the international trade of hazardous chemicals. naturvardsverket.se

Isomeric Diversity and Congener-Specific Research Focus for Hexabromobiphenyls

The term "hexabromobiphenyl" refers to any of the 42 possible isomers with six bromine atoms attached to the biphenyl structure. pops.intwikipedia.org The specific arrangement of these bromine atoms significantly influences the chemical and physical properties of each congener, as well as its behavior in the environment and biological systems.

Research has increasingly focused on congener-specific analysis to understand the distinct properties and fates of individual PBB isomers. For instance, studies have investigated the congener patterns of hexabromobiphenyls in marine life from various locations, revealing differences in the distribution of specific isomers like PBB 153, PBB 155, and PBB 154. nih.gov This congener-specific approach is crucial for accurately assessing the environmental impact and potential risks associated with PBBs.

Global Significance as a Persistent Organic Pollutant (POP)

Hexabromobiphenyl is recognized as a persistent organic pollutant (POP) due to its high resistance to degradation in the environment. pops.intnaturvardsverket.sekhanacademy.org It exhibits low to no degradation in water, soil, and sediment. pops.int PBBs are lipophilic, meaning they have a tendency to dissolve in fats, which leads to their bioaccumulation in organisms and biomagnification through the food chain. pops.intnaturvardsverket.se

Despite its low volatility, hexabromobiphenyl has been detected in Arctic wildlife, providing strong evidence of its potential for long-range environmental transport. pops.intnaturvardsverket.se This global distribution occurs as the compound adheres to particles in the atmosphere and is spread through dry and wet deposition. naturvardsverket.se The persistence and widespread presence of hexabromobiphenyl in the environment, long after its production has ceased, underscore its significance as a global pollutant. naturvardsverket.se

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYSRMCCKKDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074772 | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-08-4 | |

| Record name | 2,2',4,4',6,6'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59261-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Dynamics of 2,2 ,4,4 ,6,6 Hexabromobiphenyl

Persistence and Environmental Stability in Abiotic Matrices

2,2',4,4',6,6'-Hexabromobiphenyl (B1203065) (PBB-155), a specific congener of the polybrominated biphenyls (PBBs), is recognized for its significant persistence in the environment. naturvardsverket.se PBBs, as a group, are considered very persistent organic pollutants, and they are not readily degradable, which contributes to their long-term presence in various environmental compartments even after their production and use have been banned in most countries. naturvardsverket.se There are indications of low to no degradability of hexabromobiphenyl in water, soil, and sediment. naturvardsverket.se This persistence is a key factor in its potential for long-range transport and bioaccumulation. naturvardsverket.seresearchgate.net

The environmental contamination with PBBs largely stemmed from industrial activities and the use of commercial flame retardant mixtures like FireMaster BP-6 and FireMaster FF-1. cdc.gov A significant environmental release occurred in Michigan in 1973 when a PBB-based flame retardant was accidentally mixed with cattle feed. cdc.govnih.gov This event led to widespread contamination of agricultural products and the environment. cdc.govnih.gov

Resistance to Chemical Degradation

The chemical structure of this compound, characterized by multiple bromine atoms attached to a biphenyl (B1667301) core, confers a high degree of resistance to chemical and biological degradation. pops.int Degradation by purely abiotic chemical reactions, excluding photochemical processes, is considered unlikely. pops.int

While photodegradation can occur, its significance in the environment is not fully understood. pops.int Laboratory studies have demonstrated that 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (a related congener) can degrade rapidly in methanol (B129727) under UV light, primarily forming less brominated PBBs. pops.int However, it is uncertain if this level of photolysis occurs in natural water bodies due to the absence of suitable reaction-promoting groups. pops.int Furthermore, photodegradation does not appear to be a significant fate for PBBs in manures applied to fields, as the relative concentrations of different isomers in soil samples remain largely unchanged over time. researchgate.netnih.gov

Sorption and Mobility in Soil and Sediment Compartments

Due to their hydrophobic nature, PBBs, including this compound, have a strong tendency to adsorb to soil and sediment particles. uw.edu.plumich.edu This process, known as sorption, significantly influences their mobility and bioavailability in the environment. The partitioning of these compounds to solid materials is a key factor in their transport, as suspended solids can act as a major transport medium. uw.edu.pl

Studies on the sorption of hydrophobic compounds like PBBs have shown that the organic carbon content of the soil or sediment is a primary factor influencing sorption capacity. umich.edu Even small amounts of organic matter can have a more significant effect on sorption than large differences in the surface area of the mineral components of the soil or sediment. umich.edu Research on soils contaminated with PBBs from the Michigan incident showed varying concentrations, with some fields having levels up to 371 ppb. researchgate.netnih.gov Despite the contamination, plant tissues from these highly contaminated fields did not show detectable levels of PBBs, suggesting low mobility and uptake by plants. researchgate.netnih.gov

Incubation studies with radiolabeled hexabromobiphenyl and heptabromobiphenyl isomers in soil showed no significant degradation after one year. researchgate.netnih.gov Gas chromatographic analysis of soil extracts from both sterilized and non-sterilized soil showed no difference in the recovery of the major PBB isomers, further indicating their resistance to microbial degradation in soil environments. researchgate.netnih.gov

Volatilization and Atmospheric Transport Potential

While PBBs have low vapor pressure, which suggests a low potential for volatilization, atmospheric transport is a recognized pathway for their distribution. naturvardsverket.sepops.int In the atmosphere, it is believed that PBBs exist mainly bound to particles. naturvardsverket.se This particulate-bound transport allows them to be carried over long distances and subsequently deposited through dry and wet deposition. naturvardsverket.se

The incineration of products containing PBBs can also release lower brominated biphenyls into the atmosphere. cdc.gov Although data on the significance of this source is limited, the potential for atmospheric release during disposal processes exists. cdc.gov

Aquatic Transport and Distribution Mechanisms

In aquatic environments, the transport and distribution of this compound are largely governed by its low water solubility and strong affinity for particulate matter. researchgate.netnih.gov PBBs can enter surface waters through runoff from contaminated manufacturing sites and landfills. cdc.gov Once in the water, they tend to partition from the water column to sediments. envirocomp.com

The solubility of PBBs is influenced by the composition of the water, with studies showing marked differences in solubility between distilled, tap, river, and soil waters. researchgate.netnih.gov Suspended solids in rivers and other water bodies are a primary medium for the transport of these hydrophobic compounds. uw.edu.pl The movement of these particles can lead to the widespread distribution of PBBs in aquatic ecosystems. mdpi.com

Evidence of Long-Range Environmental Transport

The detection of PBBs in remote regions, far from their original sources, provides strong evidence of their long-range environmental transport. naturvardsverket.se For instance, PBBs have been detected in Arctic wildlife, indicating that they are transported through the atmosphere to these pristine environments. naturvardsverket.se Isomer-specific analyses have identified PBBs in fish from the Baltic and North Seas, as well as in seals from Spitsbergen, Norway, an area distant from industrial sites. pops.int The main components found were various hexabrominated isomers, including 2,2',4,4',5,5'-hexabromobiphenyl. pops.int

The persistence of these compounds, coupled with their ability to be transported via atmospheric and oceanic currents, allows them to reach and contaminate ecosystems globally. envirocomp.com This long-range transport is a key characteristic of persistent organic pollutants like PBBs. envirocomp.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59261-08-4 | accustandard.com |

| Molecular Formula | C₁₂H₄Br₆ | accustandard.com |

| Molecular Weight | 627.58 g/mol | accustandard.com |

| Flash Point | >100 °C | accustandard.com |

Table 2: Environmental Fate Parameters for Related Hexachlorobiphenyl Congener

Note: Data for the specific hexabromo- congener is limited. The following data for a hexachloro- congener (2,2',4,4',5,6'-Hexachlorobiphenyl) is provided for illustrative purposes of a similarly structured compound.

| Property | Experimental Average | Unit |

| Biodegradation Half-Life | 16.2 | days |

| Bioconcentration Factor | 2.46e+5 | L/kg |

| Atmospheric Hydroxylation Rate | 6.61e-13 | cm³/molecule·sec |

| Fish Biotransformation Half-Life (Km) | 347 | days |

| Soil Adsorption Coefficient (Koc) | 6.61e+5 | L/kg |

Source: epa.gov

Bioaccumulation and Biomagnification Processes

Mechanisms of Bioaccumulation in Aquatic Organisms

Bioaccumulation describes the gradual build-up of a chemical substance in an organism. gy4es.org This occurs when the rate of uptake from the environment surpasses the rate of elimination. For hydrophobic compounds like 2,2',4,4',6,6'-hexabromobiphenyl (B1203065), accumulation in aquatic organisms is a significant concern due to their low water solubility and high affinity for lipids. whoi.edunih.gov The process in aquatic environments is primarily driven by two main pathways: bioconcentration from the surrounding water and dietary uptake. rivm.nlnih.gov

Bioconcentration Factors (BCFs) in Fish Species

Bioconcentration is a key process in the bioaccumulation of this compound in aquatic life. It is quantified by the Bioconcentration Factor (BCF), which represents the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. nih.govca.gov A high BCF value indicates a greater tendency for the chemical to be absorbed and retained by the organism.

The BCF is a critical metric in regulatory frameworks for assessing the bioaccumulative potential of chemicals. nih.govepa.gov For instance, a substance may be classified as "bioaccumulative" if its BCF in aquatic species exceeds 2,000, and "very bioaccumulative" if the BCF is higher than 5,000. nih.gov

Table 1: Illustrative Bioconcentration Factors (BCFs) for Hexabromobiphenyls in Fish This table is for illustrative purposes and may not represent the specific 2,2',4,4',6,6'-isomer.

| Fish Species | Hexabromobiphenyl Congener | BCF Value | Reference |

|---|---|---|---|

| Lake Trout | 2,2',4,4',5,5'-Hexabromobiphenyl (B1200347) (PBB-153) | Data indicates high accumulation | pops.int |

Dietary Uptake and Gastrointestinal Absorption Dynamics

Besides direct uptake from water, dietary intake is a significant route of exposure to this compound for aquatic organisms. The process of gastrointestinal absorption plays a crucial role in the bioaccumulation of this compound. When contaminated food is ingested, the digestive process can increase the chemical's fugacity (a measure of its escaping tendency), facilitating its transfer from the gut contents into the organism's tissues.

Mechanisms of Biomagnification Across Trophic Levels in Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. gy4es.orgyoutube.com This occurs because the contaminant is persistent, not easily broken down or excreted, and is transferred from one trophic level to the next. As predators consume prey containing the toxin, the toxin accumulates in the predator's tissues at a higher concentration. youtube.com

For this compound, its resistance to metabolic degradation is a key factor driving biomagnification. nih.gov Organisms at higher trophic levels must consume a large biomass of organisms from lower levels to meet their energy needs, leading to the accumulation and concentration of the persistent chemical. youtube.com

Biomagnification Factors (BMFs) in Aquatic Food Chains

The extent of biomagnification is measured by the Biomagnification Factor (BMF), which is the ratio of a chemical's concentration in a predator to its concentration in its prey. nih.gov A BMF greater than 1 indicates that the chemical is biomagnifying. nih.gov The determination of BMFs requires careful analysis of predator-prey relationships and the chemical concentrations in both. nih.gov

While specific BMFs for this compound are not extensively documented in readily available literature, studies on other persistent organic pollutants in marine food webs have demonstrated the utility of this metric. researchgate.net The principles governing the biomagnification of other hydrophobic, persistent chemicals are directly applicable to this hexabromobiphenyl congener. nih.govresearchgate.net

Table 2: Conceptual Biomagnification Factors (BMFs) in an Aquatic Food Chain This table is conceptual and illustrates the principle of biomagnification.

| Trophic Level | Organism | Relative Concentration of this compound | BMF (vs. Previous Level) |

|---|---|---|---|

| 1 | Phytoplankton | 1x | - |

| 2 | Zooplankton | 10x | 10 |

| 3 | Small Fish | 50x | 5 |

| 4 | Large Fish | 250x | 5 |

Distribution and Retention in Animal Tissues

Once absorbed, this compound is distributed throughout the body and tends to be retained for long periods due to its resistance to metabolic breakdown. nih.gov Its lipophilic properties are the primary determinant of its distribution pattern within an organism.

Partitioning to Adipose Tissue and Other Organs

Due to its high lipid solubility, this compound preferentially partitions into and is stored in adipose tissue (body fat). nih.govnih.govnih.gov Studies in rats have shown that while initial concentrations may be found in various tissues like muscle and liver, redistribution over time leads to the highest concentrations being sequestered in fat. nih.gov This sequestration in adipose tissue is a key reason for the long-term retention of this compound in the body.

Research using adipocytes (fat cells) in vitro has suggested that the movement of hexabromobiphenyls across the cell membrane is a passive diffusion process, with the chemical being sequestered in the cells or the surrounding medium based on its relative solubility. nih.gov Besides adipose tissue, significant concentrations can also be found in other lipid-rich tissues and organs. For example, in lactating animals, PBBs can be transferred to offspring through the high-fat content of milk. nih.gov

Transplacental and Lactational Transfer Mechanisms in Mammals

The transfer of this compound from mother to offspring is a critical area of study due to the potential for developmental effects. This process occurs through two primary biological pathways: transplacental transfer during pregnancy and lactational transfer via breastfeeding.

Transplacental Transfer:

The placenta, while serving as a protective barrier for the fetus, is permeable to lipophilic (fat-soluble) compounds like this compound. The high lipid solubility of this compound allows it to readily cross the placental membranes and enter the fetal circulation. Studies have demonstrated a significant correlation between the levels of polybrominated biphenyls (PBBs) in maternal serum and those found in umbilical cord serum, confirming placental passage.

One study reported a strong and statistically significant correlation (r = 0.81) between maternal and cord serum PBB levels, indicating a direct relationship in the concentrations between mother and fetus at the time of birth. However, research also suggests that the transfer of brominated substances like PBB-153 into cord blood may be less efficient compared to other, less brominated compounds. Despite this, the presence of this compound in cord blood is a clear indicator of in-utero exposure.

Lactational Transfer:

Following birth, breastfeeding becomes a significant route of exposure to this compound for the neonate. Due to its lipophilic properties, the compound readily partitions into the high-fat content of breast milk. Research has shown that PBB concentrations in breast milk are often higher than those in maternal serum.

A study examining the relationship between PBB levels in different maternal and infant samples found a strong correlation between maternal serum and milk levels, similar to the correlation observed with cord serum. This indicates that the concentration of this compound in the mother's blood is a reliable predictor of the amount that will be present in her breast milk. Consequently, breastfeeding can lead to the transfer of a considerable body burden of this persistent chemical to the nursing infant. This transfer is also a route of elimination for the mother, with studies showing that lactation can shorten the biological half-life of PBB-153 in her body.

Research Findings on Transfer Ratios:

The following table presents the correlation coefficients from a key study, illustrating the relationship between PBB levels in different maternal and infant biological samples.

| Correlated Samples | Correlation Coefficient (r) |

| Maternal Serum and Cord Serum | 0.81 |

| Maternal Serum and Breast Milk | Similar to maternal-cord serum correlation |

This table is based on findings from Jacobson et al. (1984).

Degradation and Biotransformation Pathways

Abiotic Degradation Studies

Abiotic degradation of PBB 155 primarily involves photolytic and thermal processes. These pathways can lead to the breakdown of the parent compound and the formation of various transformation products.

Photolytic Transformation and Debromination Products in Laboratory Settings

While specific studies on the photolytic transformation of 2,2',4,4',6,6'-hexabromobiphenyl (B1203065) are limited, research on other hexabromobiphenyl isomers provides valuable insights into its potential photodegradation. For instance, laboratory experiments on 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153) in methanol (B129727) have demonstrated rapid photodegradation, with 90% of the compound breaking down within nine minutes of exposure to UV light. pops.int The primary transformation products observed were lower brominated PBBs, indicating that debromination is a key photolytic pathway. pops.int

Studies on other PBBs, such as 2,4,5,2',4',5'-hexabromobiphenyl, have shown that photolysis leads to the formation of various pentabromobiphenyl and tetrabromobiphenyl congeners through the removal of bromine atoms from the biphenyl (B1667301) structure. nih.gov The specific debromination products can vary depending on the position of the bromine atoms on the biphenyl rings. It is plausible that PBB 155 undergoes similar photolytic debromination, resulting in the formation of a mixture of lower brominated biphenyls. However, the exact rates and specific products of PBB 155 photolysis require further investigation.

It is important to note that the environmental relevance of these laboratory findings is subject to debate. Some sources question whether photolysis would readily occur in water due to the lack of photo-active groups in the PBB molecule. pops.int

Thermal Degradation and Formation of Polybrominated Dibenzofurans

The thermal degradation of polybrominated biphenyls, including hexabromobiphenyls, is a significant concern, particularly in the context of fires or high-temperature industrial processes. A major outcome of the combustion of PBBs is the formation of polybrominated dibenzofurans (PBDFs), a group of compounds known for their toxicity. pops.int

Biotic Degradation Studies

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms and enzymes. These processes are critical in determining the persistence of PBB 155 in biological systems and the environment.

Microbial Debromination in Anaerobic Environmental Compartments

Under anaerobic conditions, such as those found in sediments, microorganisms have been shown to biodegrade higher brominated PBBs. pops.int Studies on the commercial PBB mixture FireMaster, which contains various PBB congeners, have demonstrated that anaerobic microorganisms from river sediments can reductively debrominate these compounds, leading to the formation of lower brominated products. pops.int

Specifically for 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153), a major component of FireMaster, approximately 32% debromination at the meta and para positions was observed after a 32-week incubation in anaerobic microcosms. nih.gov Notably, debromination at the ortho positions was not observed. nih.gov This suggests a selective debromination process by anaerobic microbial communities.

Interestingly, one study identified this compound (PBB 155) as the most significant hexabromobiphenyl congener in Baltic cod liver, even though it was not a major component of the technical PBB products. nih.gov The researchers suggested that PBB 155 was likely a metabolite formed through the reductive debromination of higher brominated PBBs, such as those found in technical octabromobiphenyl (B1228391) (TOBB) and decabromobiphenyl (B1669990) (PBB 209) formulations. nih.gov This finding points to the role of microbial debromination in the formation of PBB 155 in the environment.

Enzymatic Biotransformation in Biological Systems (In Vitro and In Vivo)

The enzymatic biotransformation of PBBs is a key factor in their metabolism and potential toxicity within organisms. In vitro studies using rat liver microsomes have shown that 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153) can be metabolized into more polar, ether-soluble lipophilic metabolites, trichloroacetic acid-soluble conjugates, and macromolecular adducts. houstonmethodist.org The rates of formation of these metabolic fractions were significantly increased when using microsomes from rats induced with either Firemaster BP-6 or PBB 153 itself. houstonmethodist.org

A primary pathway of enzymatic biotransformation for PBBs is hydroxylation, leading to the formation of hydroxylated metabolites (hydroxy-HBBs). While direct evidence for the hydroxylation of this compound is limited, studies on closely related compounds provide strong indications of this metabolic route.

In vivo studies with dogs fed the commercial PBB mixture FireMaster BP-6 led to the identification of 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl in the feces. nih.gov This demonstrates that hydroxylation of a hexabromobiphenyl isomer can occur in a mammalian system.

Furthermore, in vitro studies on the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl, a structurally similar chlorinated analog, by human hepatic microsomes resulted in the formation of two major hydroxylated metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov This suggests that human enzyme systems, such as cytochrome P450, are capable of hydroxylating highly halogenated biphenyls.

A metabolomics study of individuals from the Michigan PBB Registry, who were exposed to FireMaster BP-6, found that serum levels of PBB 153 were associated with alterations in metabolic pathways related to oxidative stress. escholarship.org Although this study did not identify specific hydroxylated metabolites of PBB 155, it highlights the systemic metabolic impact of PBB exposure.

The formation of hydroxylated metabolites is significant as these compounds can have different toxicological properties than the parent PBB and may be more readily excreted from the body. However, some hydroxylated PBBs have been shown to exhibit endocrine-disrupting activity.

Table of Research Findings on Degradation and Biotransformation

| Degradation/Biotransformation Pathway | Compound/Mixture Studied | Key Findings | Reference |

|---|---|---|---|

| Photolytic Transformation | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | Rapid degradation in methanol (90% in 9 mins) to lower brominated PBBs. | pops.int |

| 2,4,5,2',4',5'-Hexabromobiphenyl | Formation of pentabromobiphenyl and tetrabromobiphenyl congeners. | nih.gov | |

| Thermal Degradation | Polybrominated Biphenyls (General) | Formation of polybrominated dibenzofurans (PBDFs) upon combustion. | pops.int |

| Metabolite of Hexabromobiphenyl | Decomposition to pentabromodibenzofurans at 230-260 °C. | nih.gov | |

| Microbial Debromination (Anaerobic) | FireMaster BP-6 | Reductive debromination to lower brominated products by sediment microorganisms. | pops.int |

| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | 32% debromination at meta and para positions in 32 weeks. | nih.gov | |

| Higher brominated PBBs in Baltic cod liver | Formation of this compound (PBB 155) as a likely metabolite. | nih.gov | |

| Enzymatic Biotransformation (In Vitro) | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | Metabolized by rat liver microsomes to polar metabolites, conjugates, and adducts. | houstonmethodist.org |

| Formation of Hydroxylated Metabolites (In Vivo) | FireMaster BP-6 | Identification of 6-hydroxy-2,4,5,2',4',5'-hexabromobiphenyl in dog feces. | nih.gov |

| Formation of Hydroxylated Metabolites (In Vitro) | 2,2',3,3',6,6'-Hexachlorobiphenyl | Formation of hydroxylated metabolites by human hepatic microsomes. | nih.gov |

Conjugation Pathways

Conjugation represents a critical Phase II metabolic pathway where the body attaches endogenous polar molecules to xenobiotics to increase their water solubility and facilitate their excretion. While specific data on the conjugation of this compound (PBB 155) is scarce, research on closely related isomers provides significant insights.

In vitro studies using liver microsomes from rats have demonstrated that the metabolism of 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153), the major component of the commercial mixture FireMaster BP-6, results in the formation of trichloroacetic acid (TCA) soluble conjugates. nih.gov This indicates that PBBs can undergo conjugation, a process that follows an initial Phase I reaction, typically hydroxylation. However, the highly brominated and sterically hindered nature of PBB 155 makes this initial hydroxylation step very inefficient.

The primary types of conjugation reactions for compounds like PBBs would theoretically involve glucuronidation or sulfation of hydroxylated metabolites. Another potential pathway is conjugation with glutathione (B108866) (GSH). Given the resistance of PBB 155 to initial oxidation, the formation of conjugates is expected to be extremely limited.

| Pathway | Evidence/Likelihood for this compound | Supporting Findings (Related Compounds) | References |

|---|---|---|---|

| Formation of Conjugates | Likely very limited due to resistance to initial hydroxylation. No direct studies are available for this specific isomer. | In vitro metabolism of the related isomer PBB 153 with rat liver microsomes produced trichloroacetic acid (TCA) soluble conjugates. | nih.gov |

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are central to Phase I metabolism, primarily carrying out oxidative reactions. Their interaction with this compound is mainly characterized by induction of the enzymes rather than metabolism of the compound itself.

PBB 155 as a CYP Substrate: The metabolism of polybrominated biphenyls by CYP enzymes is highly dependent on the congener's specific bromine substitution pattern. A crucial factor for metabolism is the presence of adjacent, unsubstituted carbon atoms, particularly at the para-positions. nih.gov The structure of this compound lacks any bromine-free para-positions. This, combined with the steric hindrance from the four ortho-bromines, makes the molecule a very poor substrate for CYP-mediated oxidation. Studies on various PBB congeners have shown that those without open para-positions are generally not metabolized. nih.gov Therefore, PBB 155 is considered to be highly persistent and is not significantly broken down by the CYP450 system.

PBB 155 as a CYP Inducer: While not readily metabolized, PBBs are potent inducers of hepatic CYP450 enzymes. nih.gov The induction profile depends on the congener's structure.

Phenobarbital (PB)-type inducers: These are typically non-planar congeners with ortho-substitutions. They primarily induce enzymes in the CYP2B family.

3-Methylcholanthrene (3-MC)-type inducers: These are typically coplanar (non-ortho substituted) congeners that can adopt a planar configuration. They act via the Aryl hydrocarbon Receptor (AhR) to induce enzymes in the CYP1A family.

| Interaction | Effect of this compound (PBB 155) | Structural Rationale | Supporting Findings (Related Compounds) | References |

|---|---|---|---|---|

| Metabolism (as a substrate) | Extremely low to negligible | No unsubstituted para-positions; high steric hindrance from four ortho-bromines. | Studies on other PBBs show that the presence of a free para-position is critical for metabolism. | nih.gov |

| Enzyme Induction | Potent inducer, predicted to be Phenobarbital (PB)-like | Non-coplanar structure due to multiple ortho-bromine substitutions. | PBB mixtures are potent inducers of hepatic CYP450. Ortho-substituted PCBs and PBBs are known PB-type inducers. | nih.govnih.gov |

Analytical Methodologies for Environmental and Biological Matrices

Sample Collection and Preparation Techniques

Proper sample collection and preparation are fundamental to achieving reliable and accurate analytical results for 2,2',4,4',6,6'-hexabromobiphenyl (B1203065). Care must be taken to use equipment and containers free from contamination, and laboratory blanks are essential to monitor for trace-level contamination that can compromise the integrity of the data. nih.gov

The choice of extraction procedure for this compound is highly dependent on the nature of the sample matrix. nih.gov Because PBBs are lipophilic, they are typically extracted from the sample using nonpolar organic solvents.

Soil, Sediment, and Sludges: Soxhlet extraction is a commonly employed technique for these solid matrices. The sample is typically mixed with a drying agent like anhydrous sodium sulfate before being extracted with a solvent such as hexane. epa.gov Dichloromethane has also been used in shaker-based extraction methods for sediments. publications.gc.ca

Water: Due to the low water solubility of PBBs, large sample volumes are often required. Extraction methods include separatory funnel liquid-liquid extraction (LLE), magnetic stirring, and solid-phase extraction (SPE). researchgate.net LLE using solvents like hexane or dichloromethane is a conventional approach.

Biota (e.g., fish, animal tissue): For biological tissues, the sample is often ground with anhydrous sodium sulfate and clean sand to create a dry, granular mass. epa.gov This mixture is then typically subjected to Soxhlet extraction with a suitable solvent like hexane. epa.gov Other solvent systems used for biological samples include hexane/ether, petroleum ether/diethyl ether, and toluene/ethyl acetate. nih.gov

Human Samples (e.g., serum, adipose tissue, milk): Methods for human samples are similar to those for biota. Solvent extraction is used to separate the PBBs along with other lipids from the tissue matrix. cdc.gov For instance, residues in biological samples can be extracted using solvents like hexane/ether or methylene chloride. nih.gov

A summary of common extraction solvents for different matrices is presented in the table below.

| Matrix Type | Extraction Solvents | Extraction Technique |

| Soil & Sediment | Hexane, Dichloromethane | Soxhlet, Shaking |

| Water | Hexane, Dichloromethane | Liquid-Liquid Extraction, Solid-Phase Extraction |

| Biota & Human Tissues | Hexane, Hexane/Ether, Petroleum Ether/Diethyl Ether | Soxhlet, Solvent Extraction |

Following extraction, the resulting solvent extract contains not only the target this compound but also a variety of co-extracted interfering compounds, such as lipids (fats and oils) and humic acids. nih.gov These interferences can significantly affect the accuracy and sensitivity of the final analysis. Therefore, a cleanup step is essential to remove these matrix components. nih.govcdc.gov

Adsorption Chromatography: This is the most common cleanup technique. The extract is passed through a column packed with an adsorbent material. nih.gov

Florisil: A magnesium silicate (B1173343) adsorbent, Florisil is widely used for the cleanup of PBB extracts. Elution with petroleum ether effectively separates PBBs from many interfering substances. nih.govepa.gov

Silica Gel: Silica gel is another common adsorbent used to remove interferences. It can also be modified, for instance, by impregnating it with sulfuric acid to destroy lipids. nih.govresearchgate.net

Alumina: Though less common than Florisil and silica, alumina can also be used for cleanup.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is particularly effective at separating the large lipid molecules from the smaller PBB analytes. chromatographyonline.com It is considered a very effective, albeit more time-consuming, cleanup method. chromatographyonline.com

Acid Treatment: For extracts with high lipid content, direct treatment with concentrated sulfuric acid can be used to destroy the fats. This can be done by shaking the extract with acid or by using silica gel columns impregnated with sulfuric acid. nih.gov

The table below summarizes common cleanup strategies.

| Cleanup Technique | Target Interferences | Description |

| Adsorption Chromatography (Florisil, Silica Gel) | Polar compounds, some lipids | Extract is passed through a column; PBBs are eluted with a nonpolar solvent while interferences are retained. nih.govepa.gov |

| Gel Permeation Chromatography (GPC) | High molecular weight compounds (e.g., lipids) | Separates molecules based on size; larger lipid molecules are removed from the fraction containing PBBs. chromatographyonline.com |

| Sulfuric Acid Treatment | Lipids (fats, oils) | Concentrated acid is used to chemically destroy lipid components in the extract. nih.gov |

Chromatographic Separation Techniques

Gas chromatography (GC) is the primary analytical technique used for the separation and quantification of PBBs, including the this compound congener. nih.govinchem.org

The separation of individual PBB congeners is crucial for accurate quantification and toxicological assessment. Modern analytical methods rely on high-resolution capillary gas chromatography for this purpose. inchem.org

Capillary Columns: Unlike the packed columns used in early PBB analysis, modern capillary columns offer significantly higher separation efficiency. nih.gov These columns are long (e.g., 30-60 meters) with a narrow internal diameter and a thin film of a stationary phase coated on the inner wall. The use of nonpolar or semi-polar stationary phases, such as those based on polysiloxanes (e.g., SLB-5ms), is common for PBB analysis. sigmaaldrich.com

Congener Resolution: The high efficiency of capillary columns allows for the separation of many individual PBB congeners from each other, which is essential because the toxicity and environmental behavior of PBBs can vary significantly between different congeners. inchem.org The specific temperature program of the GC oven is optimized to achieve the best possible separation of the target analytes. epa.gov

Detection and Quantification Technologies

Following separation by gas chromatography, a sensitive and selective detector is required to measure the amount of this compound present in the sample.

The Electron Capture Detector (ECD) has historically been and continues to be a primary tool for the analysis of PBBs due to its exceptional sensitivity to halogenated compounds. nih.govchromatographyonline.com

Principle of Operation: The ECD contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). chromatographyonline.comchromatographyonline.com These electrons ionize the carrier gas (usually nitrogen), creating a steady baseline electrical current between two electrodes. chromatographyonline.com When an electrophilic compound, such as a halogenated molecule like this compound, passes through the detector, it captures some of the free electrons. This capture causes a decrease in the standing current, which is measured as a peak. chromatographyonline.comchromatographyonline.com

Selectivity and Sensitivity: The ECD is highly selective for compounds that have a high affinity for electrons, most notably those containing halogens (bromine, chlorine, fluorine, iodine). chromatographyonline.com This selectivity makes it ideal for analyzing PBBs in complex environmental and biological extracts, as it is less responsive to many non-halogenated co-extractants like hydrocarbons. The detector is capable of measuring PBBs at very low concentrations, often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range. nih.govchromatographyonline.com

Quantification: Quantification is achieved by comparing the peak area or height of the analyte in a sample to the response of known quantities of a this compound analytical standard. rsc.org While extremely sensitive, the ECD has a relatively limited linear range compared to other detectors, which may require sample extracts to be diluted so that the analyte concentration falls within the calibrated range. chromatographyonline.comrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a cornerstone for the analysis of this compound in environmental and biological samples. Gas chromatography/mass spectrometry/computer (GC/MS/COMP) methods have been specifically developed for the analysis of polybrominated biphenyls (PBBs), including the this compound congener. epa.gov For robust analysis, two separate runs may be employed: one to separate the lower brominated isomers and another to ensure sharp peaks for the higher brominated isomers like hexabromobiphenyl. epa.gov While GC with electron capture detection (GC-ECD) can offer high sensitivity, it is also more susceptible to matrix interference, which can lead to false positives or overestimated concentrations in complex environmental samples. researchgate.net In contrast, GC with negative chemical ionization mass spectrometry (GC-NCI-MS) is generally considered superior for trace-level analysis in such matrices due to its enhanced selectivity. researchgate.net

In recent years, gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a highly sensitive and selective technique for quantifying PBBs. escholarship.orgnih.gov This method often utilizes multiple reaction monitoring (MRM) mode to enhance specificity and reduce background noise, allowing for very low detection limits. escholarship.org For instance, a validated GC-MS/MS method for human serum achieved limits of detection in the low picogram per milliliter range (0.7–6.5 pg/mL) for a suite of PBBs and PCBs. escholarship.orgnih.gov

High-resolution mass spectrometry (HRMS) offers significant advantages for the untargeted analysis of environmental contaminants like this compound. springernature.com Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers can achieve mass resolution high enough (e.g., 1 ppm) to allow for the assignment of exact molecular formulas from soft ionization data. springernature.com This capability is crucial for identifying unknown compounds without relying on spectral library matching or comparison against reference standards. springernature.com The combination of liquid chromatography with HRMS (LC-HRMS) has been particularly instrumental in expanding the scope of detection for a wide range of environmental pollutants. mdpi.com

Below is a table summarizing typical mass spectrometry parameters for the analysis of this compound and related compounds.

| Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Ionization Mode | Electron Impact |

| Mass Analyzer | Tandem Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Typical Analytes | PBB-153, PCB-118, PCB-138, PCB-153, PCB-180 |

| Detection Limits | 0.7–6.5 pg/mL in human serum |

| Reference | escholarship.orgnih.gov |

Isotope Dilution Analysis

Isotope dilution analysis is a powerful and highly accurate quantification technique used for the analysis of this compound in various matrices. This method involves the addition of a known amount of an isotopically labeled internal standard, such as ¹³C-labeled this compound, to the sample prior to extraction and analysis. escholarship.org The labeled standard is chemically identical to the native analyte and therefore behaves similarly throughout the sample preparation and analysis process, correcting for any losses that may occur. nih.gov

Quantification is performed by measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. escholarship.org This approach provides a high degree of precision and accuracy, as it is not dependent on achieving 100% recovery of the analyte from the sample matrix. nih.gov Isotope dilution is frequently coupled with GC-MS/MS for the quantification of PBBs in human serum and other biological samples. escholarship.orgnih.gov Calibration curves for this method typically cover a wide concentration range, for example, from 0.005 to 12.5 ng/mL. escholarship.orgnih.gov The use of a direct isotopically labeled internal standard for a specific congener, like PBB-153, allows for optimal analytical precision. nih.gov

The table below outlines the key components of an isotope dilution analysis for this compound.

| Component | Description |

| Analyte | This compound (PBB-153) |

| Internal Standard | ¹³C-ring labeled PBB-153 |

| Instrumentation | Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS) |

| Quantification Principle | Ratio of native analyte signal to labeled standard signal |

| Concentration Range | 0.005–12.5 ng/mL in human serum |

| Reference | escholarship.org |

Method Validation and Quality Control in Environmental Monitoring

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, which for this compound involves monitoring its presence in environmental and biological matrices. epa.gov A comprehensive method validation protocol typically assesses several key performance characteristics, including accuracy, precision, linearity, and limits of detection (LOD). escholarship.orgnih.gov

Accuracy is often determined by analyzing certified reference materials (CRMs) or by spiking blank matrices with known concentrations of the analyte and calculating the percent recovery. escholarship.orgnih.gov For instance, a validated method for PBBs in human serum demonstrated accuracies ranging from 84% to 119%. escholarship.orgnih.gov The agreement between measured values and certified values in CRMs, such as NIST Standard Reference Material 1958, further substantiates the method's accuracy. escholarship.orgnih.gov

Precision is evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, typically expressed as the relative standard deviation (RSD). researchgate.net For a robust method, RSDs are expected to be low; for example, a validated GC-MS/MS method for PBBs reported RSDs of less than 19%. escholarship.orgnih.gov

Linearity is established by analyzing a series of calibration standards over a defined concentration range and demonstrating a linear relationship between the instrument response and the analyte concentration. escholarship.org Correlation coefficients (r) for calibration curves are expected to be close to 1, with values between 0.994 and 0.998 indicating good linearity. nih.gov

Quality control (QC) procedures are integral to routine environmental monitoring to ensure the ongoing reliability of the analytical data. This involves the regular analysis of QC samples, such as method blanks, laboratory control spikes, and matrix spikes, alongside the environmental samples. eurofins.com Method blanks are analyzed to monitor for potential contamination during the analytical process. eurofins.com Laboratory control spikes, which are clean matrices spiked with a known amount of the analyte, are used to assess the accuracy and precision of the method over time. eurofins.com Matrix spikes, which are environmental samples fortified with the analyte, help to evaluate the effect of the sample matrix on the analytical performance. eurofins.com

The following table summarizes key validation parameters for a method analyzing this compound in human serum.

| Validation Parameter | Typical Performance Metric |

| Accuracy | 84–119% |

| Precision (RSD) | <19% |

| Linearity (r) | 0.994–0.998 |

| Limit of Detection (LOD) | 0.7–6.5 pg/mL |

| Reference | escholarship.orgnih.gov |

Toxicokinetics in Animal Models and Mechanistic Insights

Absorption Processes in Animal Systems

The primary route of absorption for 2,2',4,4',6,6'-hexabromobiphenyl (B1203065) in animal models is through the gastrointestinal tract following oral ingestion. Studies in male rats have demonstrated that this compound is readily absorbed from the intestine. nih.gov Research indicates that approximately 90% of an oral dose can be absorbed. nih.gov The lipophilic nature of PBBs facilitates their passage across the lipid-rich membranes of the intestinal lining. nih.gov While the oral route is the most studied, absorption can also occur via inhalation and dermal contact. nih.gov

Distribution and Tissue Compartmentation in Vertebrates

Following absorption, this compound is distributed throughout the body. nih.govnih.gov Initial distribution patterns show the presence of the compound in various tissues, including muscle and liver. nih.gov However, due to its high lipophilicity, it preferentially accumulates and is stored in lipid-rich tissues. nih.govnih.gov

Adipose Tissue as a Primary Storage Compartment

Adipose tissue serves as the principal long-term storage site for this compound. nih.govnih.gov Over time, a redistribution of the compound occurs, leading to higher concentrations in fat compared to other tissues like the liver and muscle. nih.gov This sequestration in adipose tissue is a key factor in its persistence within the body. nih.gov The concentration of PBBs in serum is significantly lower than that found in adipose tissue, reflecting this partitioning behavior. nih.gov

Kinetic Modeling of Distribution and Clearance

Mathematical models have been developed to describe the pharmacokinetics of this compound in rats. tandfonline.comnih.gov A three-compartment linear mammillary model has been used to analyze blood data, which can be correlated with tissue concentrations. tandfonline.com This modeling identifies distinct compartments:

Compartment 1 (C1): Includes whole blood, spleen, kidney, and heart. tandfonline.com

Compartment 2 (C2): Comprises cerebral grey and white matter, cerebellum, lung, liver, and testes. tandfonline.com

Compartment 3 (C3): Consists of subcutaneous fat. tandfonline.com

These models are instrumental in predicting the movement and clearance of the compound from different body compartments over time. tandfonline.com

Excretion Pathways and Rates

The excretion of this compound from the body is a very slow process. nih.gov The primary route of elimination is through the feces. nih.govnih.gov Due to its resistance to metabolism, the compound is largely excreted unchanged. nih.govnih.gov Extrapolation of excretion data from rat studies suggests that less than 10% of the total administered dose is ever eliminated from the body. nih.govnih.gov Urinary excretion is a minor pathway for highly brominated congeners like this one. nih.gov

Biological Half-Life Determination in Animal Models

The biological half-life of this compound is notably long, contributing to its bioaccumulation potential. In rats, the apparent half-life in serum has been calculated to be 23.1 weeks, while in fat, it is significantly longer at 69.3 weeks. nih.gov A study on lactating guinea pigs and their pups determined the biological half-life in tissues to be approximately 22 days. nih.gov Kinetic modeling in rats has estimated the half-life to be around 145 days in animals with average body fat. tandfonline.com

Influence of Physiological Factors on Toxicokinetics

Physiological factors, particularly body fat content, have a substantial impact on the toxicokinetics of this compound. The volume of adipose tissue acts as a reservoir for this lipophilic chemical. nih.gov Kinetic simulations in rats have demonstrated this relationship clearly. tandfonline.com

| Rat Body Type | Predicted Half-Life (Days) |

| Emaciated (25% of average fat) | 60.5 tandfonline.com |

| Average | 145 tandfonline.com |

| Obese (250% of average fat) | 311 tandfonline.com |

These findings indicate that individuals with higher body fat percentages may retain the compound for longer periods, leading to a slower elimination rate and a longer biological half-life. nih.govtandfonline.com Conversely, weight loss could potentially mobilize the stored compound from adipose tissue into the bloodstream. nih.gov

Structure Activity Relationships Sar in Biochemical Interactions

Congener-Specific Differences in Biochemical Potency

The 209 possible PBB congeners exhibit a wide range of biochemical potencies, a phenomenon directly linked to their molecular structure. nih.gov The key determinant of potency for many of the most significant toxic effects is the planarity of the molecule.

Coplanar vs. Non-coplanar Congeners: PBBs that lack bromine atoms in the ortho positions (2, 2', 6, and 6') can adopt a planar or "coplanar" conformation, where the two phenyl rings lie in the same plane. These congeners are considered the most potent. In contrast, congeners with two or more ortho-substituents, such as 2,2',4,4',6,6'-Hexabromobiphenyl (B1203065) (PBB 155), are forced into a non-planar conformation due to steric hindrance from the bulky bromine atoms. This non-planarity significantly reduces their potency for certain biochemical effects. nih.gov

Acutely Toxic vs. Non-acutely Toxic Congeners: PBBs are often categorized based on their toxic potential. Acutely toxic congeners are typically the coplanar ones, while non-acutely toxic congeners are non-coplanar. oup.comuky.edu However, research indicates that both acutely toxic (coplanar) and non-acutely toxic (non-coplanar) PBBs can contribute to long-term toxic effects, likely through different mechanisms. oup.comuky.edu

This compound, with four ortho-bromines, is a classic example of a non-planar congener. Its biochemical potency for dioxin-like effects is expected to be very low compared to non-ortho substituted congeners.

Molecular Interactions with Receptor Systems (e.g., Aryl Hydrocarbon Receptor, AhR)

A primary mechanism for the toxic effects of many halogenated aromatic hydrocarbons is their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.com

AhR Binding and Planarity: The ability of a PBB congener to bind to and activate the AhR is highly dependent on its structure. The AhR preferentially binds ligands that are planar and have specific dimensions, making them isostereomers of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent AhR agonist. nih.gov Coplanar PBBs fit this structural requirement and are thus potent AhR agonists.

Role of Ortho-Substituents: The presence of ortho-substituents on the biphenyl (B1667301) rings prevents the molecule from achieving a planar conformation. This compound possesses four ortho-bromines, which forces the phenyl rings to be nearly perpendicular to each other. This non-planar structure sterically hinders its ability to fit into the binding pocket of the AhR. Consequently, PBB 155 is considered a very weak or inactive AhR agonist. The binding of an agonist to the AhR typically initiates a cascade involving dimerization with the Ah receptor nuclear translocator (Arnt) and subsequent modulation of gene expression. nih.gov

The interaction of PBBs with other receptor systems, such as steroid hormone receptors, has also been investigated as a potential mechanism of action, which may be more relevant for non-AhR agonists like PBB 155. nih.gov

Enzyme Induction Profiles and Isomer Specificity (e.g., Cytochrome P450 Isozymes)

PBBs are potent inducers of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The specific CYP isozymes induced depend on the structure of the PBB congener, leading to distinct induction profiles. nih.gov

There are two primary patterns of CYP induction associated with PBBs and related compounds:

3-Methylcholanthrene (3-MC)-type Induction: This pattern is characteristic of planar, AhR-activating congeners. It involves the induction of CYP1A family enzymes, such as CYP1A1 and CYP1A2. nih.gov This induction is a direct consequence of AhR activation. nih.gov

Phenobarbital (PB)-type Induction: This pattern is caused by non-planar, non-AhR-activating congeners, such as those with multiple ortho-substituents. It involves the induction of CYP2B and CYP3A family enzymes. The mechanism for PB-type induction is distinct from the AhR pathway. nih.gov

Given its di-ortho-substituted, non-planar structure, This compound is classified as a phenobarbital-type inducer. It is expected to induce CYP2B and CYP3A isozymes but not CYP1A1. This is analogous to its chlorinated counterpart, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), which is a well-characterized PB-type inducer. nih.gov Some congeners with intermediate planarity (mono-ortho substituted) can exhibit a "mixed-type" induction profile, upregulating enzymes from both the CYP1A and CYP2B families. uiowa.edu

| Congener Type | Example Congener | Planarity | AhR Agonist? | Primary CYP Induction Profile | Induced Isozymes |

|---|---|---|---|---|---|

| Non-ortho | 3,3',4,4',5,5'-Hexabromobiphenyl (PBB 169) | Planar | Yes | 3-MC-type | CYP1A1, CYP1A2 |

| Mono-ortho | 2,3',4,4',5-Pentabromobiphenyl (PBB 118) | Partially Planar | Weak | Mixed-type | CYP1A, CYP2B |

| Di-ortho | This compound (PBB 155) | Non-planar | No | PB-type | CYP2B, CYP3A |

Comparative SAR Analysis with Polychlorinated Biphenyls (PCBs) and Other Halogenated Aromatic Hydrocarbons (HAHs)

The structure-activity relationships for PBBs are remarkably similar to those established for polychlorinated biphenyls (PCBs) and other halogenated aromatic hydrocarbons (HAHs), such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). nih.govoup.comuky.edu

Comparison with Dioxins/Furans: The most potent PBB and PCB congeners are those that are isostereomers of 2,3,7,8-TCDD. nih.gov These coplanar molecules mimic the rigid, planar structure of TCDD, allowing for high-affinity binding to the AhR. Because of their flexible biphenyl linkage, even the most potent coplanar PCBs and PBBs are generally less potent than TCDD, which has a rigid, inherently planar structure.

The SAR for this compound (PBB 155) directly mirrors that of its PCB analogue, 2,2',4,4',6,6'-Hexachlorobiphenyl (PCB 155). Both are non-planar, weak AhR agonists, and are expected to function as phenobarbital-type enzyme inducers.

| Compound Class | Structural Feature for High Potency (AhR Agonism) | Structural Feature for Low Potency (AhR Agonism) | Example High Potency Congener | Example Low Potency Congener |

|---|---|---|---|---|

| PBBs | Lateral substitutions (meta, para), no ortho substitutions, planarity | Multiple ortho substitutions, non-planarity | 3,3',4,4',5,5'-Hexabromobiphenyl (PBB 169) | This compound (PBB 155) |

| PCBs | Lateral substitutions (meta, para), no ortho substitutions, planarity | Multiple ortho substitutions, non-planarity | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 2,2',4,4',6,6'-Hexachlorobiphenyl (PCB 155) |

| PCDDs | Lateral (2,3,7,8) substitutions, inherent planarity | Fewer than four lateral substitutions | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 2,8-Dichlorodibenzo-p-dioxin |

Environmental Management and Remediation Strategies

Management of PBB-Contaminated Waste and Sites

The management of waste and sites contaminated with PBBs, such as 2,2',4,4',6,6'-Hexabromobiphenyl (B1203065), requires a comprehensive approach due to the persistent and bioaccumulative nature of these compounds. A significant historical event that highlights the challenges of PBB contamination is the 1973 incident in Michigan, where a toxic flame retardant, PBB, was mistakenly mixed with livestock feed. umich.eduucpress.edu This led to widespread contamination of farm animals and the food supply, with researchers estimating that as many as eight million people were exposed. ucpress.eduwcmu.org The aftermath of this event underscores the long-term nature of PBB contamination, with cleanup of the affected sites still incomplete nearly five decades later. umich.edu

A major challenge in managing PBB-contaminated sites is the sheer volume of affected materials. For instance, following the Michigan incident, over 30,000 PBB-contaminated animals, primarily dairy cattle, had to be destroyed and disposed of. p2infohouse.org The disposal site for these carcasses was a specially selected area in Kalkaska County, Michigan, chosen for its favorable geological and hydrological characteristics to prevent the migration of PBBs into ground and surface waters. p2infohouse.org The site features a thick layer of sand over clay and a significant vertical distance to the water table, with ongoing groundwater monitoring. p2infohouse.org

In addition to the animal carcasses, industrial waste from the production of PBBs also requires careful management. The Michigan Chemical Corporation, the sole producer of hexabromobiphenyl in the United States, generated significant solid waste containing PBBs. nih.gov A substantial portion of this waste was deposited in the Gratiot County landfill, which was later found to be situated directly above a groundwater aquifer, leading to detectable levels of PBBs in the water. p2infohouse.org

The management of PBB-contaminated waste is often complicated by the fact that a considerable amount may be held in small quantities by various individuals and small businesses, for example, in old fire suppression systems. basel.int This distributed ownership makes collection and proper disposal more challenging due to regulatory hurdles, logistical issues, and cost. basel.int

Environmentally Sound Disposal of PBB-Containing Materials

The environmentally sound disposal of materials containing this compound and other PBBs is crucial to prevent their reintroduction into the environment. Due to their persistence, improper disposal methods can lead to long-term contamination of soil, water, and air. cdc.gov

One of the primary methods for the disposal of PBB-contaminated materials is landfilling in specially designed and monitored sites. As seen in the case of the PBB-contaminated animal carcasses in Michigan, the site selection and design are critical. The disposal trenches were lined and covered with sand, and the surface was contoured to promote runoff and minimize water infiltration. p2infohouse.org This approach aims to contain the PBBs and prevent their leaching into the surrounding environment. p2infohouse.org

However, landfilling is not without its risks. The Gratiot County landfill, which received industrial PBB waste, demonstrated that even with containment measures, leakage into groundwater can occur. p2infohouse.org This highlights the need for continuous monitoring and the consideration of more destructive disposal technologies.

Incineration is another potential disposal method for PBB-containing materials. However, the incineration of plastics and other materials containing PBBs raises concerns about the potential formation of even more toxic byproducts, such as polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.gov Therefore, if incineration is used, it must be conducted in high-temperature facilities with advanced emission control systems to ensure the complete destruction of the PBBs and prevent the release of harmful byproducts.

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal provides an international framework for the environmentally sound management of hazardous wastes, including those containing PBBs. wikipedia.orgcsis.org The convention emphasizes minimizing the generation of hazardous waste and ensuring its management is as close to the source of generation as possible. wikipedia.org It also establishes a "notice and consent" system for the transboundary movement of such wastes, ensuring that importing countries have the capacity to manage them in an environmentally sound manner. state.gov

Remediation Technologies for Contaminated Media (e.g., Soil, Sediment)

Several remediation technologies are available for cleaning up soil and sediment contaminated with persistent organic pollutants like this compound. The choice of technology depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated medium, and the cost-effectiveness of the approach. researchgate.net

Interactive Table: Remediation Technologies for PBB-Contaminated Media

| Technology | Description | Applicability |

| In Situ Thermal Desorption (ISTD) | Uses heat to vaporize contaminants from the soil. The vaporized contaminants are then collected and treated. This can be done using thermal blankets for surface contamination or thermal wells for deeper contamination. power-eng.comclu-in.org | Effective for a wide range of organic pollutants, including PBBs, in various soil types. power-eng.com |

| In Situ Vitrification (ISV) | Employs electrical power to heat contaminated soil to extremely high temperatures (1,600 to 2,000 °C), melting it into a stable, glass-like monolith that immobilizes inorganic contaminants. Organic contaminants are destroyed by the high temperatures. tpsgc-pwgsc.gc.catrb.org | Can treat both organic and inorganic contaminants simultaneously and is suitable for various soil types. tpsgc-pwgsc.gc.caiaea.org |

| Excavation and Off-site Disposal | Involves the physical removal of contaminated soil or sediment and its transportation to a licensed hazardous waste landfill. | A common approach, but it can be expensive and carries the risk of spreading contaminants during excavation and transport. researchgate.net |

| Bioremediation | Utilizes microorganisms to break down organic contaminants into less harmful substances. epa.gov This can sometimes be enhanced by adding specific nutrients or microbes to the contaminated site. | While promising for some organic compounds, the high persistence of highly brominated biphenyls can make them resistant to biodegradation. naturvardsverket.senih.gov |

| Capping | Involves placing a clean layer of material over the contaminated sediment to isolate it from the overlying water and aquatic organisms. researchgate.net | A containment strategy that reduces exposure but does not destroy the contaminants. researchgate.net |

In Situ Thermal Desorption (ISTD) has proven effective for treating soils contaminated with semi-volatile organic compounds like PBBs. power-eng.com The process heats the soil, causing the contaminants to vaporize. These vapors are then captured and treated, preventing their release into the atmosphere. power-eng.com ISTD can be applied using thermal blankets for shallow contamination or thermal wells for deeper contamination. clu-in.org

In Situ Vitrification (ISV) is another thermal treatment technology that converts contaminated soil into a stable, glass-like material. trb.orgclu-in.org The intense heat destroys organic contaminants and immobilizes inorganic ones within the vitrified mass, which has very low leaching characteristics. trb.orgclu-in.org

Excavation and off-site disposal in a secure landfill is a more traditional approach. researchgate.net While it removes the contaminated material from the site, it also involves the risks and costs associated with transportation and the long-term liability of the landfill. researchgate.net In the case of the Velsicol Chemical plant site in St. Louis, Michigan, contaminated sediment was excavated from a significant area. wcmu.org

Bioremediation, which uses microorganisms to degrade contaminants, is a less disruptive and potentially more cost-effective option. epa.gov However, the effectiveness of bioremediation for highly halogenated compounds like this compound can be limited due to their recalcitrance to microbial degradation. naturvardsverket.se

For contaminated sediments, capping with clean material can be a viable management strategy to prevent the resuspension of contaminants and their uptake by aquatic organisms. researchgate.net

Policy Frameworks for Preventing Environmental Reintroduction

To prevent the environmental reintroduction of this compound and other PBBs, a robust policy framework at both the national and international levels is essential. These frameworks focus on restricting the production and use of these chemicals and ensuring the environmentally sound management of existing stockpiles and waste.

A key international agreement is the Stockholm Convention on Persistent Organic Pollutants (POPs) . pops.intwikipedia.orgiisd.org This global treaty, which entered into force in 2004, aims to protect human health and the environment from chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. wikipedia.orgiisd.org Hexabromobiphenyl is listed in Annex A of the Stockholm Convention, which calls for the elimination of its production and use. pops.int The convention requires parties to take measures to reduce or eliminate releases of POPs from intentional production and use, as well as from unintentional sources. iisd.org It also mandates the development of strategies for identifying and managing stockpiles and wastes containing POPs. wikipedia.org

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal also plays a crucial role. wikipedia.orgdoe.gov.my It regulates the international trade of hazardous wastes to ensure their environmentally sound management. wikipedia.orgcsis.org This is particularly relevant for preventing the transfer of PBB-containing wastes to countries that may not have the capacity for their safe disposal. wikipedia.org The convention operates on the principle of prior informed consent, meaning that shipments of hazardous waste cannot proceed without the explicit consent of the importing country. state.gov

At the national level, many countries have implemented regulations to ban the production and use of PBBs. For example, the manufacture of PBBs was banned in the United States in 1976 following the Michigan contamination incident. epa.gov

These international and national policy frameworks create a multi-layered system of control aimed at preventing further environmental contamination from this compound and other PBBs. The successful implementation of these policies relies on the commitment of signatory countries to enforce the regulations, manage existing contaminated sites, and promote the use of safer alternatives.

Q & A

Q. How can researchers confirm the identity of 2,2',4,4',6,6'-Hexabromobiphenyl in environmental samples?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with electron-capture negative ionization (ECNI) for high sensitivity. Compare retention times and mass spectra to certified reference materials (CRMs) such as LGC Quality’s PBB-155 (CAS 59261-08-4) . Validate against standard mass spectrograms (e.g., Figure B.6 in GB/T 29493.1-2013) to ensure specificity for hexabrominated congeners .

Q. What are the solubility properties of this compound in aqueous systems?

Methodological Answer: The compound exhibits extremely low aqueous solubility (6.247 × 10⁻¹ g/L at 26.5°C) due to its high bromination. For laboratory studies, prepare stock solutions in non-polar solvents like hexane or isooctane (50–100 µg/mL) and use sonication to enhance dispersion . Note that solubility decreases with temperature, requiring strict control during experimental design .

Q. How should researchers prepare and store reference standards for this compound?

Methodological Answer: CRMs (e.g., 50 µg/mL in isooctane) should be stored at –20°C in amber vials to prevent photodegradation. For calibration, dilute with hexane to working concentrations (0.1–10 µg/mL) and verify purity via GC-MS with internal standards (e.g., decabromobiphenyl) to account for solvent evaporation .

Advanced Research Questions

Q. What experimental models are suitable for studying the metabolic stability of this compound?

Methodological Answer: In vivo rodent models (e.g., Sprague-Dawley rats) show limited hepatic metabolism due to the compound’s high halogenation. Use ¹⁴C-labeled analogs to trace fecal excretion (primary elimination pathway) and employ LC-HRMS to detect trace hydroxylated metabolites . For in vitro studies, combine microsomal fractions with UDP-glucuronosyltransferase inhibitors to isolate Phase I metabolic pathways .

Q. How can environmental persistence be quantified in sediment samples?

Methodological Answer: Extract sediment samples via pressurized liquid extraction (PLE) with hexane:acetone (3:1 v/v) and clean up using Florisil columns. Quantify via GC-ECD with a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) to resolve co-eluting congeners. Report recovery rates using deuterated PBB-153 as a surrogate .

Q. How to resolve contradictions in bioaccumulation data across studies?

Methodological Answer: Discrepancies often arise from lipid content normalization in biota. Standardize lipid extraction via Soxhlet (e.g., using dichloromethane) and report lipid-adjusted concentrations. Cross-validate with stable isotope dilution assays (SIDA) to minimize matrix effects .

Q. What analytical precautions are needed for thermal degradation studies?